

An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

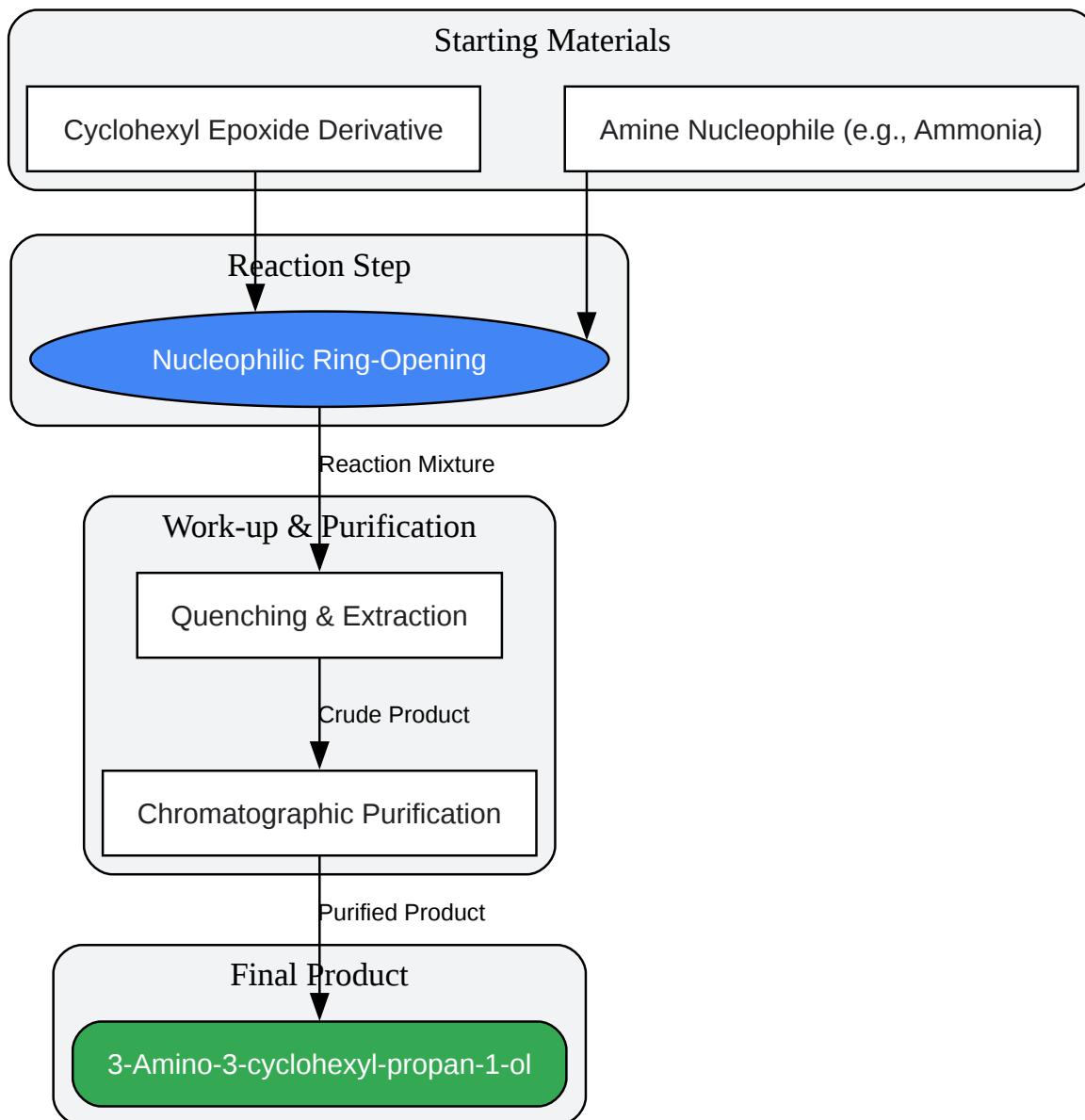
Compound Name: 3-Amino-3-cyclohexyl-propan-1-ol

Cat. No.: B041364

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Amino-3-cyclohexyl-propan-1-ol**, a substituted amino alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its chemical properties, synthesis, and potential applications. Due to the limited publicly available data on this specific molecule, this guide also incorporates representative information from the broader class of β -amino alcohols to provide a relevant contextual framework.

Chemical and Physical Properties


3-Amino-3-cyclohexyl-propan-1-ol, with the CAS number 109647-95-2, is a chiral organic compound containing both an amine and a primary alcohol functional group. The presence of a cyclohexyl group introduces steric bulk, which can be influential in its chemical reactivity and potential biological interactions. Quantitative data for this compound and its hydrochloride salt are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO	[1] [2]
Molecular Weight	157.25 g/mol	[1] [2]
Molecular Weight (HCl salt)	193.71 g/mol	[3] [4] [5]
CAS Number	109647-95-2	[1] [2]
Density	0.984 g/cm ³	[2]
Boiling Point	282.7 °C at 760 mmHg	[2]
Flash Point	124.7 °C	[2]
Refractive Index	1.495	[2]

Synthesis of β-Amino Alcohols: A Representative Workflow

While a specific, detailed experimental protocol for the synthesis of **3-Amino-3-cyclohexyl-propan-1-ol** is not readily available in the peer-reviewed literature, the synthesis of β-amino alcohols is a well-established area of organic chemistry. A common and effective method is the nucleophilic ring-opening of epoxides with amines. This approach offers a direct route to the desired 1,2-amino alcohol functionality.

The general workflow for this synthetic strategy is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a β -amino alcohol via epoxide ring-opening.

Representative Experimental Protocol: Synthesis of a Structurally Related Amino Alcohol

To provide a practical example, the following is a representative protocol adapted from the synthesis of a structurally similar compound. This procedure illustrates the key steps and considerations for the synthesis of cyclohexyl-containing amino alcohols.

Reaction: Synthesis of a β -amino alcohol via reductive amination.

Materials:

- Cyclohexyl-containing ketone or aldehyde precursor
- Ammonium acetate or other ammonia source
- Sodium cyanoborohydride or other reducing agent
- Methanol or other suitable solvent
- Diethyl ether or other extraction solvent
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Hydrochloric acid (for salt formation, if desired)

Procedure:

- Reaction Setup: A solution of the cyclohexyl-containing carbonyl compound (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- Addition of Reagents: Ammonium acetate (10 eq) is added to the solution, followed by the portion-wise addition of sodium cyanoborohydride (1.5 eq). The reaction mixture is stirred at room temperature.
- Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

- **Work-up:** The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the desired amino alcohol.
- **Salt Formation (Optional):** For the formation of the hydrochloride salt, the purified amino alcohol is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried.

Potential Applications in Research and Drug Development

While specific applications for **3-Amino-3-cyclohexyl-propan-1-ol** are not widely documented, the class of chiral β -amino alcohols is of significant interest in several areas of chemical and pharmaceutical research:

- **Chiral Auxiliaries and Ligands:** The stereogenic centers and the presence of both a Lewis basic nitrogen and a coordinating hydroxyl group make chiral amino alcohols valuable as auxiliaries and ligands in asymmetric synthesis. They can be used to induce stereoselectivity in a variety of chemical transformations.
- **Pharmaceutical Intermediates:** The 1,2-amino alcohol motif is a common structural feature in a wide range of biologically active molecules and pharmaceuticals. As such, compounds like **3-Amino-3-cyclohexyl-propan-1-ol** can serve as key building blocks in the synthesis of more complex drug candidates.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity or the signaling pathways modulated by **3-Amino-3-cyclohexyl-propan-1-ol**. Further research would be required to elucidate any potential pharmacological effects of this compound.

Conclusion

3-Amino-3-cyclohexyl-propan-1-ol is a chiral amino alcohol with potential applications as a synthetic intermediate in chemical and pharmaceutical research. While specific experimental and biological data for this molecule are scarce, this guide provides a framework for understanding its properties and synthesis based on the well-established chemistry of β -amino alcohols. Further investigation into the synthetic utility and biological activity of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-Opening of Epoxides with Amines for Synthesis of β -Amino Alcohols in a Continuous-Flow Biocatalysis System | MDPI [mdpi.com]
- 5. rroij.com [rroij.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-3-cyclohexyl-propan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041364#molecular-weight-of-3-amino-3-cyclohexyl-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com